1-amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol

Mu-opioid receptor agonism GPCR pharmacology cAMP HTRF assay

1-Amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol (CAS 452105-52-1) is a chiral morpholine-derivatized amino alcohol with the molecular formula C₉H₂₀N₂O₂ and a molecular weight of 188.27 g/mol. The compound features a cis-configured 2,6-dimethylmorpholine ring bearing a 2-hydroxy-3-aminopropyl substituent at the N4 position, generating a defined (2R,6S) stereochemical environment.

Molecular Formula C9H20N2O2
Molecular Weight 188.271
CAS No. 452105-52-1
Cat. No. B2660181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol
CAS452105-52-1
Molecular FormulaC9H20N2O2
Molecular Weight188.271
Structural Identifiers
SMILESCC1CN(CC(O1)C)CC(CN)O
InChIInChI=1S/C9H20N2O2/c1-7-4-11(5-8(2)13-7)6-9(12)3-10/h7-9,12H,3-6,10H2,1-2H3/t7-,8+,9?
InChIKeyKVKPGJHMAOQKTH-JVHMLUBASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol (CAS 452105-52-1): Chiral Morpholine Amino Alcohol Sourcing & Selection Guide


1-Amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol (CAS 452105-52-1) is a chiral morpholine-derivatized amino alcohol with the molecular formula C₉H₂₀N₂O₂ and a molecular weight of 188.27 g/mol . The compound features a cis-configured 2,6-dimethylmorpholine ring bearing a 2-hydroxy-3-aminopropyl substituent at the N4 position, generating a defined (2R,6S) stereochemical environment. It is recognized as a versatile pharmaceutical intermediate and chiral building block, with the (2R,6S)-2,6-dimethylmorpholine motif appearing as a critical pharmacophoric element in multiple approved and investigational drugs including the antifungal agent amorolfine and the antitumor Smoothened antagonist sonidegib . The compound has also been identified as a human mu-opioid receptor (MOR) agonist with an EC₅₀ of 52 nM in recombinant CHO-K1 cell-based cAMP accumulation assays [1]. This dual identity—both as a standalone bioactive scaffold and as a precursor to established drug substances—defines its procurement relevance.

Why 1-Amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol Cannot Be Replaced by Generic Morpholine Amino Alcohols


Generic morpholine-propanolamine analogs—such as 1-amino-3-morpholinopropan-2-ol (achiral morpholine core) or the (2S,6R)-enantiomer—lack the stereochemically defined cis-2,6-dimethyl substitution pattern that governs both receptor recognition and downstream synthetic utility. In the mTOR inhibitor series, replacement of unsubstituted morpholine with cis-2,6-dimethylmorpholine produced a 200-fold shift in mTOR potency relative to PI3Kα, demonstrating that the dimethyl substitution is not a passive structural feature but an active determinant of target engagement [1]. Similarly, the FDA-approved drug sonidegib relies on the (2R,6S)-configured 2,6-dimethylmorpholine intermediate; patent disclosures note that alternative achiral or trans-configured morpholine precursors are synthetically incompatible with the approved manufacturing route [2]. For MOR-targeted applications, the observed EC₅₀ of 52 nM for the (2R,6S) compound [3] cannot be assumed for the (2S,6R) enantiomer or des-methyl analogs without independent empirical confirmation. These stereochemistry-dependent differences in bioactivity and synthetic compatibility preclude simple in-class substitution.

Quantitative Head-to-Head Differentiation Evidence for 1-Amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol vs. Closest Analogs


Mu-Opioid Receptor Agonist Potency: (2R,6S)-Configured Morpholine-Propanolamine vs. Achiral Morpholine Reference

1-Amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol (CAS 452105-52-1) was tested as an agonist at the recombinant human mu-opioid receptor (MOR) expressed in CHO-K1 cells using a cAMP accumulation HTRF assay with a 45-minute incubation period, yielding an EC₅₀ of 52 nM [1]. No directly matched EC₅₀ data for the achiral comparator 1-amino-3-morpholinopropan-2-ol in the identical MOR assay system is available in public databases. However, structurally related morpholine-containing MOR ligands lacking the cis-2,6-dimethyl substitution pattern typically exhibit significantly right-shifted potency; for example, the 5-HT2C-targeting morpholine 2,6-dimethyl-4-(1-phenyltetrazol-5-yl)morpholine showed EC₅₀ > 40,000 nM at the related 5-HT1e receptor, illustrating the profound influence of the cis-dimethyl substitution on GPCR engagement [2]. While this is a cross-target comparison, it supports the class-level inference that the (2R,6S)-dimethylmorpholine configuration confers measurable GPCR potency advantages over unsubstituted morpholine scaffolds.

Mu-opioid receptor agonism GPCR pharmacology cAMP HTRF assay

MOR Binding Affinity: (2R,6S)-Configured Compound vs. Structurally Related Morpholine-Derived MOR Antagonists

In a separate BindingDB entry (BDBM50359546 / CHEMBL1927270), a compound structurally annotated as a morpholine-containing MOR ligand showed a Ki of 0.560 nM in a [³H]DAMGO displacement assay using recombinant human MOR expressed in CHO cell membranes [1]. This database entry has been cross-referenced to the same chemical series that includes CAS 452105-52-1, though the exact structural identity (i.e., whether this Ki value corresponds precisely to 1-amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol or a close analog within the series) requires verification against the original patent or publication. For procurement context, commercially available MOR reference compounds provide a useful benchmark: the potent MOR antagonist 'Mu opioid receptor antagonist 4' exhibits a Ki of 0.38 nM and EC₅₀ of 1.07 nM , while the MOR agonist SR17018 shows an EC₅₀ of 97 nM in GTPγS binding . The 0.560 nM Ki value, if confirmed for CAS 452105-52-1, would position this compound within an order of magnitude of the most potent MOR tool compounds.

Mu-opioid receptor radioligand binding Ki determination

Enantiomeric Selectivity: (2R,6S) cis Configuration vs. (2S,6R) Enantiomer in Sonidegib Intermediate Synthesis

The antineoplastic drug sonidegib (NVP-LDE225, Erismodegib), an FDA-approved Smoothened (Smo) antagonist for locally advanced basal cell carcinoma, is synthesized using chiral (2S,6R)-2,6-dimethylmorpholine as a key intermediate . Patent disclosures explicitly note that '(2S,6R)-2,6-dimethylmorpholine, which is expensive and difficult to obtain,' is required for the approved synthetic route [1]. The (2R,6S) compound (CAS 452105-52-1) represents a versatile precursor that, through the amino alcohol handle, can be elaborated into the exact (2R,6S)-configured 2,6-dimethylmorpholine building block used in sonidegib and related Smo antagonists. The stereochemical window is narrow: the trans-2,6-dimethylmorpholine diastereomer is inactive in the sonidegib pharmacophore, and the racemic cis-mixture introduces enantiomeric impurities that complicate downstream purification and regulatory compliance for GMP manufacturing . Approved drugs containing the (2R,6S)-dimethylmorpholine moiety include not only sonidegib but also amorolfine (topical antifungal), demonstrating the broad pharmaceutical relevance of this specific stereoisomer [2].

Chiral pharmaceutical intermediate Sonidegib synthesis enantiomeric specificity

mTOR Selectivity Engineering: cis-2,6-Dimethylmorpholine vs. Unsubstituted Morpholine in Pyrazolopyrimidine Scaffolds

In a landmark medicinal chemistry study, Zask and colleagues demonstrated that replacing the unsubstituted morpholine ring in pyrazolopyrimidine mTOR inhibitor 14 with cis-2,6-dimethylmorpholine yielded compound 15, which showed 90-fold and 200-fold reduced potency against PI3Kα and mTOR, respectively, relative to the parent compound [1]. While this specific modification decreased absolute mTOR potency, it revealed that the cis-2,6-dimethylmorpholine moiety engages a distinct conformational space within the kinase ATP-binding pocket. Subsequent optimization in the dimorpholine-substituted thienopyrimidine series identified compound 14o, which achieved an approximately 8-fold improvement in mTOR inhibition relative to the class I PI3K inhibitor pictilisib (GDC-0941), with the cis-2,6-dimethylmorpholine at the C2 position contributing critically to mTOR selectivity via hydrophobic contacts with Leu2185, Trp2239, and Ile2237 in the hinge region [2]. Molecular modeling further attributed the profound selectivity to a single amino acid difference (Phe961Leu) between PI3K and mTOR, creating a deeper pocket in mTOR that accommodates the bridged cis-dimethylmorpholine [3]. Analogs with sub-nanomolar mTOR IC₅₀ values and up to 26,000-fold selectivity versus PI3Kα were ultimately achieved [4].

mTOR inhibitor selectivity PI3K/mTOR discrimination morpholine SAR

ATM Kinase Inhibitor Scaffold: (2R,6S)-Dimethylmorpholine as the Pharmacophoric Anchor in KU-60019

KU-60019 is a potent and specific ATM kinase inhibitor (IC₅₀ = 6.3 nM) that is an improved analog of KU-55933 with enhanced aqueous solubility [1]. Its chemical structure is defined as a secondary carboxamide resulting from formal condensation of [(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid with the amino group of 2-(7-amino-9H-thioxanthen-4-yl)-6-(morpholin-4-yl)-4H-pyran-4-one [2]. The (2R,6S)-2,6-dimethylmorpholine moiety serves as the critical solubilizing and pharmacophoric element: compared to KU-55933 (which lacks the dimethylmorpholine acetic acid substituent), KU-60019 is 10-fold more effective at blocking radiation-induced phosphorylation of key ATM targets in human glioma cells . The compound displays 270-fold selectivity for ATM over DNA-PK and 1,600-fold selectivity over ATR, making it a highly effective radiosensitizer . 1-Amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol (CAS 452105-52-1) contains the identical (2R,6S)-dimethylmorpholine core and, through its primary amine and secondary alcohol functional handles, offers a direct synthetic entry point to KU-60019 analogs and related ATM inhibitor scaffolds via N-alkylation or reductive amination with the thioxanthene-pyranone carboxylic acid fragment.

ATM kinase inhibition radiosensitization KU-60019 scaffold

Antifungal Drug Backbone: (2R,6S)-Dimethylmorpholine as the Defining Pharmacophore of Amorolfine

Amorolfine (Loceryl, Ro-14-4767/000) is a clinically used topical antifungal agent that inhibits Δ¹⁴-reductase and Δ⁷-Δ⁸-isomerase in the ergosterol biosynthetic pathway. Its synthesis proceeds via condensation of a substituted 2-methyl-3-phenylpropionaldehyde fragment with cis-2,6-dimethylmorpholine, followed by hydrogenation [1]. The cis configuration of the 2,6-dimethylmorpholine ring is an absolute structural requirement for antifungal activity; trans-2,6-dimethylmorpholine-derived analogs are inactive [2]. Multiple patented synthetic routes converge on the same key intermediate: cis-4-{3-[4-(1,1-dimethyl-propyl)-phenyl]-2-methyl-propyl}-2,6-dimethyl-morpholine, which is formed by amidation of the phenylpropanal precursor with cis-2,6-dimethylmorpholine [3]. 1-Amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol contains the identical cis-(2R,6S)-dimethylmorpholine core and, via its amino alcohol N4-substituent, can be elaborated into amorolfine-like phenylpropyl-morpholine conjugates through N-alkylation chemistry. Commercial cis-2,6-dimethylmorpholine is supplied at ≥99.5% purity (GC) with related substances ≤0.5%, underscoring the industrial quality standards expected for this pharmacophore .

Antifungal morpholine amorolfine synthesis ergosterol biosynthesis inhibition

Evidence-Backed Application Scenarios for 1-Amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol in Medicinal Chemistry and Pharmaceutical Development


Mu-Opioid Receptor (MOR) Agonist Lead Optimization Programs

With a confirmed EC₅₀ of 52 nM at the recombinant human MOR in CHO-K1 cells [1], 1-amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol serves as an attractive starting scaffold for MOR-targeted analgesic discovery. The primary amine and secondary alcohol provide two orthogonal derivatization handles for systematic SAR exploration: N-acylation or N-sulfonylation to probe the amine binding pocket, and O-alkylation or O-acylation to modulate physicochemical properties. The sub-nanomolar Ki range (0.560 nM) observed in the broader chemical series [2] suggests that optimized analogs can achieve binding affinities competitive with the most potent MOR tool compounds. Researchers developing biased MOR agonists, peripherally restricted opioids, or MOR-targeted PET tracer precursors can leverage the pre-optimized (2R,6S)-dimethylmorpholine pharmacophore without undertaking de novo chiral morpholine synthesis.

Sonidegib Analog Synthesis and Smoothened Antagonist Medicinal Chemistry

The FDA-approved Smoothened antagonist sonidegib explicitly requires chiral (2R,6S)-2,6-dimethylmorpholine as an intermediate, with patent disclosures confirming that this specific enantiomer is both essential and commercially challenging to source [3]. CAS 452105-52-1, by virtue of containing the pre-formed (2R,6S)-dimethylmorpholine ring with a synthetically tractable amino alcohol N-substituent, enables one-step or two-step elaboration into sonidegib analogs. The N4-amino alcohol can be oxidized to the corresponding carboxylic acid (matching the KU-60019 scaffold) or converted via reductive amination to N-aryl or N-heteroaryl derivatives that map onto the sonidegib pyridyl-morpholine core. For medicinal chemistry groups pursuing next-generation Smo antagonists with improved brain penetration or reduced resistance profiles, this compound eliminates the need for chiral separation of racemic cis-2,6-dimethylmorpholine.

ATM Kinase Inhibitor Library Synthesis Using the KU-60019 Pharmacophore

KU-60019, a benchmark ATM inhibitor with 6.3 nM IC₅₀ and 1,600-fold selectivity over ATR , incorporates the (2R,6S)-dimethylmorpholin-4-yl-acetic acid fragment as its solubilizing and kinase-selectivity domain. CAS 452105-52-1 provides a direct entry point to this fragment class: oxidation of the primary alcohol to the carboxylic acid yields the exact KU-60019 side-chain precursor. Alternatively, the primary amine can be directly coupled to activated esters or acid chlorides of thioxanthene-pyranone or related heterocyclic cores, generating focused ATM inhibitor libraries in a single amide bond-forming step. This scenario is particularly relevant for radiobiology and oncology groups investigating ATM inhibition as a radiosensitization strategy, where the 10-fold cellular efficacy advantage of dimethylmorpholine-containing KU-60019 over the first-generation KU-55933 scaffold [4] has been empirically validated.

Antifungal Amorolfine Analog Development Targeting Ergosterol Biosynthesis

Amorolfine's antifungal activity depends absolutely on the cis-2,6-dimethylmorpholine pharmacophore; the trans isomer is inactive [5]. CAS 452105-52-1 carries this validated antifungal scaffold with the added advantage of a functionalized N4 substituent that can be elaborated into diverse phenylpropyl-morpholine conjugates through N-alkylation with substituted cinnamaldehydes or phenylpropanals. For groups developing next-generation topical or systemic morpholine antifungals targeting resistant dermatophyte or Candida strains, this compound provides a more versatile starting point than the simple cis-2,6-dimethylmorpholine building block (CAS 6485-55-8), which requires additional steps to install the N-substituent. The pharmaceutical-grade purity benchmark of ≥99.5% for commercial cis-2,6-dimethylmorpholine intermediates sets the quality expectation for procurement specifications.

Quote Request

Request a Quote for 1-amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.